molecular formula C20H29N3O7 B12967430 N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine

N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine

Cat. No.: B12967430
M. Wt: 423.5 g/mol
InChI Key: UPTJEWVVYOYBFJ-ULQDDVLXSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • Acetyl methyl protons: Singlet at δ 2.10–2.15 ppm.
    • Tyrosine aromatic protons: Doublets at δ 6.80–7.20 ppm (J = 8.5 Hz).
    • Serine α-proton: Multiplet at δ 4.30–4.50 ppm, shifted upfield due to acetylation.
  • ¹³C NMR :
    • Acetyl carbonyl: δ 170–172 ppm.
    • Peptide carbonyls: δ 168–175 ppm.
  • ¹⁷O NMR : Phenolic oxygen of tyrosine shows a quadrupole coupling constant (CQ) of ~7.8 MHz, sensitive to ionization state.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Amide I band : 1650–1660 cm⁻¹ (C=O stretch).
  • Ester carbonyl : 1740–1745 cm⁻¹ (C=O stretch of acetyl group).
  • Hydroxyl group : Absence of broad peak at 3200–3600 cm⁻¹ (O-H stretch), confirming serine acetylation.

Mass Spectrometry

  • ESI-MS : [M+H]⁺ ion at m/z 423.47, with fragments at m/z 294.3 (Tyr-Ser-Ac) and m/z 130.1 (Leu).
  • Tandem MS/MS : Cleavage at peptide bonds yields characteristic ions, confirming sequence.

Comparative Analysis with Native L-Tyrosyl-L-seryl-L-leucine

Table 2: Structural and functional comparison

Property This compound L-Tyrosyl-L-seryl-L-leucine (Tyroserleutide)
Molecular Formula C₂₀H₂₉N₃O₇ C₁₈H₂₇N₃O₆
Molecular Weight 423.47 g/mol 381.42 g/mol
Solubility in Water Moderate (enhanced lipophilicity) High (polar hydroxyl groups)
Enzymatic Stability Resistant to serine proteases Susceptible to hydrolysis
Bioactivity Potential enhanced mitochondrial targeting Inhibits ICAM-1 and PI3K pathways

The acetyl group sterically shields the serine hydroxyl, reducing hydrogen-bonding capacity and altering interaction with biological targets. This modification may redirect the peptide’s mechanism of action, as Tyroserleutide is known to induce mitochondrial swelling via direct interaction. Solid-state NMR studies suggest that tyrosine’s phenolic oxygen ionization state influences binding dynamics, a property preserved in the acetylated derivative.

Properties

Molecular Formula

C20H29N3O7

Molecular Weight

423.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-acetyloxy-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C20H29N3O7/c1-11(2)8-16(20(28)29)22-19(27)17(10-30-12(3)24)23-18(26)15(21)9-13-4-6-14(25)7-5-13/h4-7,11,15-17,25H,8-10,21H2,1-3H3,(H,22,27)(H,23,26)(H,28,29)/t15-,16-,17-/m0/s1

InChI Key

UPTJEWVVYOYBFJ-ULQDDVLXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(COC(=O)C)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The synthesis begins with the attachment of the first amino acid, L-leucine, to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, O-acetyl-L-serine, is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for the addition of L-tyrosine.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pH, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group of O-acetyl-L-serine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group in L-tyrosine can lead to the formation of dopaquinone, while reduction of the peptide backbone can yield reduced peptides with altered properties.

Scientific Research Applications

N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification.

    Biology: The peptide can be employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: The compound can be utilized in the development of biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

Key Structural Features:
  • N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine: Contains an acetylated serine and a leucine terminus.
  • N-Benzoyl-L-phenylalanyl Derivatives : These compounds (e.g., MTS derivatives) feature a benzoyl group instead of acetyl-serine, increasing hydrophobicity and altering binding affinities to enzymes like TyrRS .
  • Trifluoromethyl-Substituted Analogues: Compounds such as N-[N-(3-trifluoromethylbenzoyl)-L-tyrosyl]-L-phenylalaninol incorporate electron-withdrawing groups, enhancing antiviral activity by improving target selectivity .
  • Chiral Variants (e.g., N-Acetyl-D/L-Leucine) : Stereochemical differences significantly impact biological activity and metabolic pathways. For instance, N-acetyl-L-leucine levels in human saliva are markedly higher than D-forms, with diabetes-associated reductions observed in both enantiomers .

Table 1: Structural and Physicochemical Properties

Compound Name Key Modifications Molecular Weight logP Key Functional Groups
This compound O-acetyl-serine, leucine terminus ~437.45* -2.0 Acetyl, tyrosine hydroxyl
N-Benzoyl-L-phenylalanyl-MTS Benzoyl group, phenylalanine ~460.52 1.5 Benzoyl, phenylalanine methyl
N-Acetyl-L-leucine Acetylated leucine 173.21 0.8 Acetyl, carboxylate
N-[N-(3-CF3-benzoyl)-L-tyrosyl]-L-Phe Trifluoromethylbenzoyl, tyrosine ~523.50 2.2 CF3, benzoyl, hydroxyl

*Estimated based on analogous structures.

Enzyme Inhibition and Antiviral Activity:
  • This compound : Demonstrates substrate specificity in ribosomal peptidyltransferase reactions, with L-tyrosine orientation critical for EF-Tu binding .
  • Trifluoromethyl Derivatives: Exhibit potent anti-HBV activity (IC50: 8.73–11.74 μM) in HepG2.2.15 cells, surpassing non-fluorinated analogues due to enhanced enzyme-inhibitor interactions .
  • Tyr-AMS Analogues: Co-crystallized with TyrRS (PDB: 1VBM), these compounds mimic tyrosyl-adenylate, competitively inhibiting tRNA charging and highlighting the importance of sulfamoyl adenosine moieties .

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